![molecular formula C21H21N5O3 B2799932 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1357797-60-4](/img/structure/B2799932.png)
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds in this class have been studied for their potential as anticancer agents . They are known to intercalate with DNA and have shown promising results against various cancer cell lines .
Synthesis Analysis
While the exact synthesis of this compound is not available, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized from easily available starting materials like 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a bicyclic structure consisting of a triazole ring fused with a quinoxaline ring . It also has an isopropyl group, a 4-oxo group, and a N-(4-methoxyphenyl)acetamide moiety attached to the core structure.科学的研究の応用
AMPA Receptor Modulation and Neurological Studies
Compounds similar to 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide, such as those affecting the AMPA receptor, have been explored for their potential in treating neurological conditions. AMPA receptors, critical for synaptic transmission and plasticity in the brain, are targets for modulating neurological functions and potentially treating disorders like schizophrenia, depression, and epilepsy. Studies involving AMPA receptor modulators, for example, have investigated their effects on cognitive functions and their therapeutic potential in schizophrenia and other neurodegenerative diseases (Marenco et al., 2002).
Metabolic Pathway Insights
Understanding the metabolic pathways of similar compounds can provide valuable information for drug design and the development of therapeutic agents. Research on acetaminophen metabolism, for example, has elucidated how various metabolites are formed, offering insights into drug safety and efficacy. Such studies are essential for identifying potential toxicities and optimizing therapeutic profiles of new compounds (Mrochek et al., 1974).
Phototoxicity and Drug Safety
The study of phototoxicity in fluoroquinolones highlights the importance of evaluating the safety profiles of compounds under specific conditions, such as exposure to sunlight. This research is crucial for understanding the risks associated with drug-induced photosensitivity and for developing safer therapeutic agents. Moxifloxacin, for instance, has been compared to other fluoroquinolones to assess its phototoxic potential, informing guidelines for patient safety during treatment (Man et al., 1999).
Therapeutic Applications in Hyperuricemia and Gout
The application of compounds in treating hyperuricemia and gout by inhibiting specific enzymes involved in uric acid metabolism has been extensively studied. Allopurinol, a well-known xanthine oxidase inhibitor, serves as a model for understanding how similar compounds could be developed to manage conditions related to elevated uric acid levels. This research not only aids in therapeutic agent development but also in understanding the biochemical pathways associated with diseases like gout (Krakoff & Murphy, 1968).
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13(2)19-23-24-20-21(28)25(16-6-4-5-7-17(16)26(19)20)12-18(27)22-14-8-10-15(29-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTQFJZWDLONCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

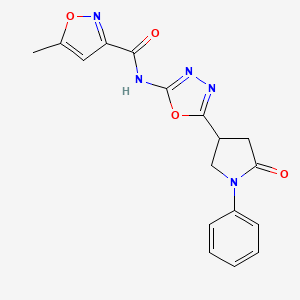
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)

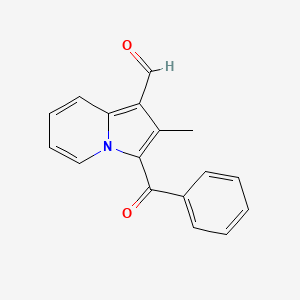
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2799859.png)
![Tert-butyl N-[(1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]carbamate](/img/structure/B2799862.png)
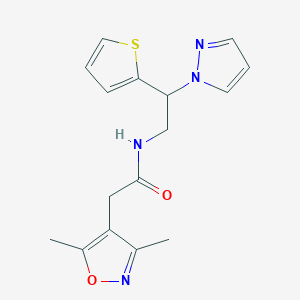
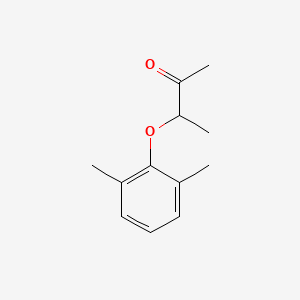

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2799870.png)
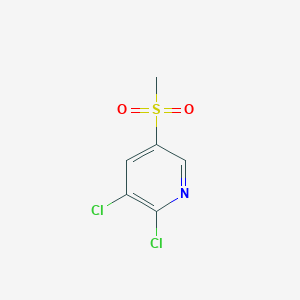
![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile](/img/structure/B2799872.png)
